3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(2,4-Dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3ah-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(4h,6h)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes an isoxazole and isoindole moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3ah-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(4h,6h)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the isoindole moiety through cyclization reactions. Key reagents often include 2,4-dichlorobenzaldehyde, phenylhydrazine, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3ah-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(4h,6h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3ah-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(4h,6h)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3ah-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(4h,6h)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 4,8-Dianilino-2,6-diphenylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Uniqueness
3-(2,4-Dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3ah-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(4h,6h)-dione is unique due to its specific structural features, such as the presence of both isoxazole and isoindole rings, and the dichlorophenyl and phenyl substituents
Properties
Molecular Formula |
C22H16Cl2N2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C22H16Cl2N2O3/c23-10-6-7-12(15(24)8-10)19-18-13-9-14(20(18)29-25-19)17-16(13)21(27)26(22(17)28)11-4-2-1-3-5-11/h1-8,13-14,16-18,20H,9H2 |
InChI Key |
MQPYUIPCUCPDST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)N(C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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